molecular formula C15H18N2O4 B1360971 [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid CAS No. 1035840-84-6

[1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid

Cat. No.: B1360971
CAS No.: 1035840-84-6
M. Wt: 290.31 g/mol
InChI Key: ZUWMFFMEUOJCAV-UHFFFAOYSA-N
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Description

[1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid: is an organic compound with the molecular formula C15H18N2O4. This compound features a benzoxazole ring substituted with a methoxy group, a piperidine ring, and an acetic acid moiety.

Scientific Research Applications

Chemistry:

  • Used as a reagent in organic synthesis for the preparation of complex molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Utilized in proteomics research to study protein interactions and functions.
  • Investigated for its potential as a biochemical probe in cellular studies.

Medicine:

  • Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

Industry:

  • Applied in the development of new materials with specific properties, such as polymers and coatings.

Safety and Hazards

The safety data sheet (SDS) for “[1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid” indicates that it may be an irritant . Always handle chemical substances with appropriate safety measures.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid typically involves the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of an ortho-aminophenol with a carboxylic acid derivative under acidic conditions.

    Methoxylation: The benzoxazole ring is then methoxylated using a suitable methoxylating agent such as dimethyl sulfate or methyl iodide.

    Piperidine Ring Formation: The piperidine ring is introduced through a nucleophilic substitution reaction involving a suitable piperidine derivative.

    Acetic Acid Moiety Addition: Finally, the acetic acid moiety is added through a carboxylation reaction using carbon dioxide or a carboxylating agent.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can occur at the benzoxazole ring, potentially leading to the formation of dihydrobenzoxazole derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and amines under basic conditions.

Major Products:

    Oxidation: Hydroxylated derivatives of the methoxy group.

    Reduction: Dihydrobenzoxazole derivatives.

    Substitution: Various substituted piperidine derivatives.

Mechanism of Action

The mechanism of action of [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

    [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]propionic acid: Similar structure but with a propionic acid moiety instead of an acetic acid moiety.

    [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]butyric acid: Similar structure but with a butyric acid moiety instead of an acetic acid moiety.

    [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]valeric acid: Similar structure but with a valeric acid moiety instead of an acetic acid moiety.

Uniqueness: The uniqueness of [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[1-(5-methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-20-11-4-5-13-12(8-11)16-15(21-13)17-6-2-3-10(9-17)7-14(18)19/h4-5,8,10H,2-3,6-7,9H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUWMFFMEUOJCAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=N2)N3CCCC(C3)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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